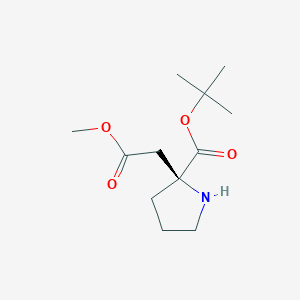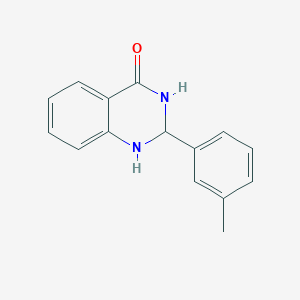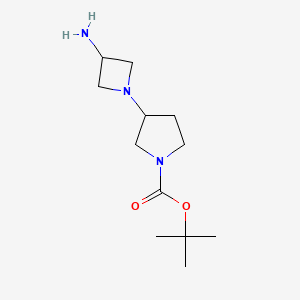![molecular formula C9H8Cl2N2S B11868290 2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is a synthetic organic compound with the molecular formula C₉H₈Cl₂N₂S It is characterized by a unique spiro structure, which involves a cyclobutane ring fused to a thieno[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] typically involves the chlorination of 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol. This reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2’ and 4’ positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product through techniques like recrystallization or chromatography, and implementing safety measures to handle chlorinating agents and other hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2’ and 4’ positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can participate in redox reactions, although specific examples are less common.
Cycloaddition Reactions: The spiro structure may allow for unique cycloaddition reactions, potentially leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Lacks the spiro cyclobutane ring, making it structurally simpler.
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol: Precursor in the synthesis of the target compound, lacks chlorination.
Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]: Similar spiro structure but without the chlorine atoms.
Uniqueness
The unique spiro structure of 2’,4’-Dichloro-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] sets it apart from other compounds. The presence of chlorine atoms at specific positions allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H8Cl2N2S |
|---|---|
Molekulargewicht |
247.14 g/mol |
IUPAC-Name |
2,4-dichlorospiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane] |
InChI |
InChI=1S/C9H8Cl2N2S/c10-7-6-5(12-8(11)13-7)4-9(14-6)2-1-3-9/h1-4H2 |
InChI-Schlüssel |
HALNTLJEXQFMKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC3=C(S2)C(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


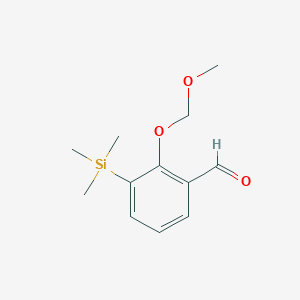
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
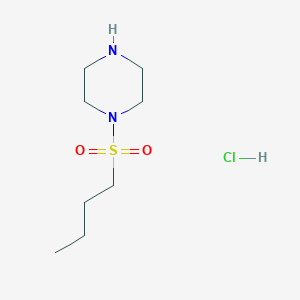
![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)


![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
